3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which include this compound, can interact strongly with biological targets due to their mesoionic character .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets, which could suggest a similar mode of action for this compound .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that this compound may affect multiple pathways .
Pharmacokinetics
Thiadiazole derivatives are known to have good liposolubility, which is most likely attributed to the presence of the sulfur atom . This suggests that this compound may have similar properties, potentially impacting its bioavailability.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that this compound may have similar effects .
Action Environment
The mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes, suggesting that this compound may also be influenced by the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Substitution Reaction: The phenyl group is introduced through a substitution reaction, where the thiadiazole derivative reacts with a phenyl halide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced by reacting the intermediate compound with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide
- 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives
Uniqueness
3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-5-8-12(10-13)15(20)18-16-17-14(19-22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXKDAYFGMCNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.